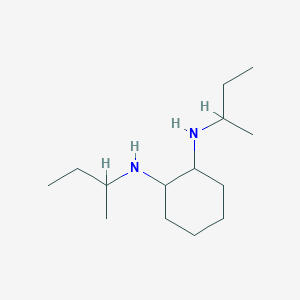
N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine is an organic compound characterized by the presence of two butan-2-yl groups attached to a cyclohexane ring at the 1 and 2 positions. This compound belongs to the class of diamines, which are widely used in various chemical and industrial applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with butan-2-yl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the butan-2-yl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, or other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, resins, and other materials due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to interact with cellular membranes and proteins may contribute to its bioactivity.
Comparación Con Compuestos Similares
- N~1~,N~2~-Di(butan-2-yl)ethane-1,2-diamine
- N~1~,N~2~-Di(butan-2-yl)propane-1,2-diamine
- N~1~,N~2~-Di(butan-2-yl)benzene-1,2-diamine
Comparison: N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine is unique due to its cyclohexane ring, which imparts rigidity and distinct steric properties compared to its linear or aromatic counterparts. This structural difference can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound in various applications.
Propiedades
Número CAS |
824393-95-5 |
|---|---|
Fórmula molecular |
C14H30N2 |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
1-N,2-N-di(butan-2-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C14H30N2/c1-5-11(3)15-13-9-7-8-10-14(13)16-12(4)6-2/h11-16H,5-10H2,1-4H3 |
Clave InChI |
WLWRJIFDJIYRQK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1CCCCC1NC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















